Fmoc-L-isoleucine

Catalog No.
S714517
CAS No.
71989-23-6
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-isoleucine

CAS Number

71989-23-6

Product Name

Fmoc-L-isoleucine

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

QXVFEIPAZSXRGM-DJJJIMSYSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-L-isoleucine;Fmoc-Ile-OH;71989-23-6;N-Fmoc-L-isoleucine;N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine;Fmoc-L-Ile-OH;Fmoc-D-Ile-OH;(2S,3S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-METHYLPENTANOICACID;QXVFEIPAZSXRGM-DJJJIMSYSA-N;N-Fmoc-Ile-OH(N-Fmoc-L-isoleucine);ST059587;9-FLUORENYLMETHOXYCARBONYL-L-ISOLEUCINE;N-alpha-Fmoc-L-isoleucine;L-Isoleucine,FMOCprotected;(2S,3S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-methylpentanoicacid;Fmoc-D-lle-OH;FMOC-ILE;PubChem10493;PubChem12403;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]isoleucine;FMOC-L-ILE;N-FMOC-ILE-OH;N-FMOC-L-ILE;AC1MC5C2

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis

Fmoc-L-isoleucine serves as a building block for the creation of peptides and proteins through a technique called solid-phase peptide synthesis (SPPS) [, ]. This process involves the sequential attachment of protected amino acid units, including Fmoc-L-isoleucine, to a solid resin support. The Fmoc group acts as a temporary protecting group for the isoleucine's amino group, allowing for specific attachment of subsequent amino acids while preventing undesired side reactions []. Once the entire peptide sequence is constructed, the Fmoc group and other protecting groups are removed, yielding the final peptide product [].

Peptide-Based Drug Discovery

Due to its role in peptide synthesis, Fmoc-L-isoleucine finds application in peptide-based drug discovery, where researchers design and synthesize novel peptides with potential therapeutic properties []. By incorporating Fmoc-L-isoleucine into specific peptide sequences, scientists can explore the impact of this amino acid on the peptide's activity and potential for drug development [].

  • Fmoc-L-isoleucine is a synthetic molecule created by attaching a protective group (Fmoc) to the L-isoleucine amino acid.
  • This modification allows for the controlled addition of isoleucine during peptide synthesis [].

Molecular Structure Analysis

  • The key features of Fmoc-L-isoleucine's structure include:
    • A central carbon chain with an amine group (NH2) and a carboxylic acid group (COOH) at opposite ends, characteristic of all amino acids.
    • A side chain with a branched hydrocarbon structure, specific to isoleucine.
    • An Fmoc (Fluorenylmethoxycarbonyl) group attached to the amine group, protecting it during peptide synthesis [].

Chemical Reactions Analysis

  • Fmoc-L-isoleucine is a key building block in peptide synthesis, a process that links amino acids to form chains.

  • The Fmoc group is selectively removed (deprotection) to expose the amine group, which then reacts with the carboxylic acid group of another amino acid to form a peptide bond [].

  • Balanced chemical equation for deprotection (example):

Fmoc-L-Isoleucine  +  Base  →  L-Isoleucine  +  Fmoc-Byproduct
  • Note that the specific base and byproduct will depend on the chosen deprotection method [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of Fmoc-L-isoleucine may not be readily available due to its use as a building block rather than a final product.
  • However, it is generally expected to be a solid at room temperature, soluble in organic solvents like dichloromethane and dimethylformamide, and insoluble in water [].
  • Fmoc-L-isoleucine should be handled with care following general laboratory safety guidelines for organic compounds.
  • Specific safety data sheets (SDS) from suppliers should be consulted for detailed information on hazards, handling, storage, and disposal [].

Please note:

  • This analysis focuses on the scientific research aspects of Fmoc-L-isoleucine.
  • There is no known mechanism of action for this compound outside of its role in peptide synthesis.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71989-23-6

Dates

Modify: 2023-08-15

Explore Compound Types